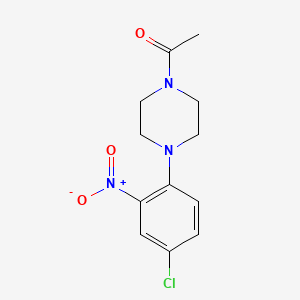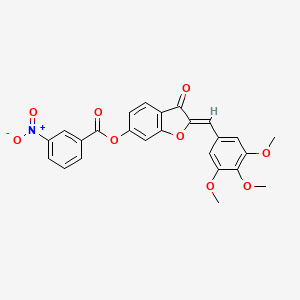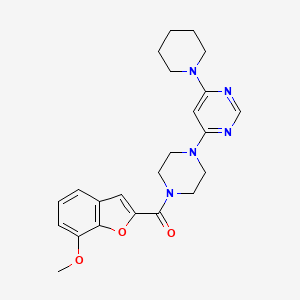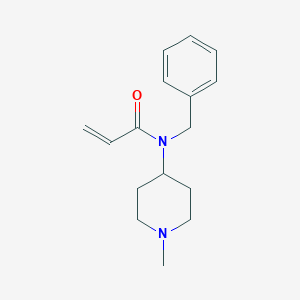![molecular formula C16H12F3N3O4S2 B2606591 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 886955-59-5](/img/structure/B2606591.png)
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound featuring a benzothiadiazine ring system
Mechanism of Action
Target of Action
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide primarily targets the ATP-sensitive potassium (K_ATP) channels. These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion in pancreatic beta cells and vascular smooth muscle tone regulation .
Mode of Action
This compound interacts with the K_ATP channels by binding to the sulfonylurea receptor subunit. This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent insulin release .
Biochemical Pathways
The inhibition of K_ATP channels by this compound affects several biochemical pathways. In pancreatic beta cells, the increased intracellular calcium concentration activates calcium-dependent enzymes and signaling pathways that promote insulin secretion. In vascular smooth muscle cells, the inhibition of K_ATP channels leads to membrane depolarization and contraction, affecting blood vessel tone and blood pressure regulation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include increased insulin secretion from pancreatic beta cells and enhanced vascular smooth muscle contraction. These effects result in improved blood glucose regulation and potential antihypertensive benefits .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures may affect the compound’s stability and binding affinity to its targets. Additionally, interactions with other medications or dietary components could alter its pharmacokinetic properties and therapeutic outcomes .
: The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminobenzenesulfonamide, cyclization can be achieved using sulfuryl chloride.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the benzothiadiazine derivative.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)aniline under suitable conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzothiadiazine ring system is of particular interest for developing new synthetic methodologies.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Research is ongoing to explore its interactions with various biological targets.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in areas such as antimicrobial and anticancer therapies.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals. Its unique properties may also find applications in agrochemicals and other specialized fields.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A simpler analog with similar core structure but lacking the sulfanyl and trifluoromethoxy groups.
Sulfonamide Derivatives: Compounds with similar sulfonamide functionalities but different ring systems.
Trifluoromethoxy-Substituted Aromatics: Compounds featuring the trifluoromethoxy group but different core structures.
Uniqueness
The uniqueness of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide lies in its combination of the benzothiadiazine ring, sulfanyl group, and trifluoromethoxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S2/c17-16(18,19)26-11-7-5-10(6-8-11)20-14(23)9-27-15-21-12-3-1-2-4-13(12)28(24,25)22-15/h1-8H,9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWKAFHMEMXFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole](/img/structure/B2606517.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)

![1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)



